molecular formula C16H24N2O B5883854 1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine

1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine

Cat. No. B5883854
M. Wt: 260.37 g/mol
InChI Key: LYGSAHCSKUWOPF-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine, also known as EMPP, is a piperazine derivative that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure, which may lead to novel biological effects and applications.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter signaling pathways. As a partial agonist at the 5-HT1A receptor, this compound may enhance the activity of this receptor and lead to downstream effects on other neurotransmitter systems.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various animal models. In addition to its effects on neurotransmitter receptors, this compound has been found to modulate the activity of enzymes involved in the metabolism of neurotransmitters. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine has several advantages as a research tool, including its unique chemical structure and potential for modulating neurotransmitter signaling pathways. However, there are also limitations to its use, including its relatively low potency and selectivity for certain receptors.

Future Directions

There are several potential future directions for research on 1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine and related compounds. One area of interest is in the development of more potent and selective derivatives that can be used as tools for studying specific neurotransmitter systems. Another potential direction is in the investigation of this compound's effects on other physiological processes beyond neurotransmitter signaling, such as inflammation and oxidative stress. Finally, there may be potential applications for this compound and related compounds in the development of new therapeutics for various neurological and psychiatric disorders.

Synthesis Methods

1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine can be synthesized through a multi-step process starting with commercially available starting materials. One such method involves the reaction of 1-(2-methoxyphenyl)-3-(prop-2-en-1-yl)piperazine with ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then purified through various methods including column chromatography and recrystallization.

Scientific Research Applications

1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine has been studied for its potential use in various scientific research applications. One area of interest is in the field of neuroscience, where it has been found to modulate the activity of certain neurotransmitter receptors. Specifically, this compound has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes.

properties

IUPAC Name

1-ethyl-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-17-11-13-18(14-12-17)10-6-8-15-7-4-5-9-16(15)19-2/h4-9H,3,10-14H2,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGSAHCSKUWOPF-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.